molecular formula C18H38O6 B14386846 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL CAS No. 90062-52-5

14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL

Cat. No.: B14386846
CAS No.: 90062-52-5
M. Wt: 350.5 g/mol
InChI Key: UNQCOOXECKUWTO-UHFFFAOYSA-N
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Description

14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL is a chemical compound with the molecular formula C18H38O7 It is known for its unique structure, which includes multiple ether linkages and a terminal hydroxyl group

Preparation Methods

The synthesis of 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyether compounds and methylating agents.

    Ether Formation: The formation of ether linkages is achieved through nucleophilic substitution reactions, where hydroxyl groups are replaced by alkoxy groups.

    Methylation: Methylation of the intermediate compounds is carried out using methylating agents like methyl iodide under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions, where alkoxy groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The ether linkages and terminal hydroxyl group play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar compounds to 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL include:

    3,6,9,12,15-Pentaoxaoctadecane-1,17-diol: Lacks the methyl groups, resulting in different chemical properties.

    2,5,8,11,14-Pentamethyl-16-oxo-3,6,9,12,15-pentaoxaheptadec-1-yl acetate: Contains an acetate group, altering its reactivity and applications.

    4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione: A more complex structure with additional functional groups.

The uniqueness of this compound lies in its specific arrangement of ether linkages and methyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

90062-52-5

Molecular Formula

C18H38O6

Molecular Weight

350.5 g/mol

IUPAC Name

3-[1-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylpropan-2-yl]oxy-2,3-dimethylbutan-2-ol

InChI

InChI=1S/C18H38O6/c1-8-20-9-10-21-11-12-22-13-14-23-15-16(2,3)24-18(6,7)17(4,5)19/h19H,8-15H2,1-7H3

InChI Key

UNQCOOXECKUWTO-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCCOCC(C)(C)OC(C)(C)C(C)(C)O

Origin of Product

United States

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